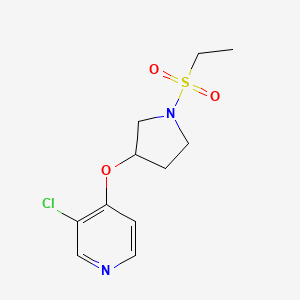![molecular formula C8H11ClN2O3S B2648679 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide CAS No. 879361-55-4](/img/structure/B2648679.png)
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide is a chemical compound with the molecular formula C8H11ClN2O3S . It has a molecular weight of 250.71 . This compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.71 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Herbicidal Activity
Thiazolidinone derivatives have been explored for their herbicidal activity, demonstrating effective weed control in agricultural settings. For instance, compounds with a thiazolidinone core have been synthesized and evaluated for their ability to inhibit plant growth, offering potential as selective herbicides. These studies underscore the versatility of thiazolidinone derivatives in agricultural chemistry, potentially contributing to the development of new herbicidal formulations (Liu et al., 2007; Liu et al., 2008).
Antimicrobial Activities
Thiazolidinone derivatives exhibit significant antimicrobial properties, making them valuable in the development of new antimicrobial agents. Studies have shown that these compounds can be effective against a range of bacterial and fungal pathogens, indicating their potential in addressing antibiotic resistance and expanding the arsenal of antimicrobial drugs (Mohamed et al., 2012; Radwan, 2012).
Synthesis and Catalytic Applications
Research into thiazolidinone derivatives also encompasses their synthesis and application as catalysts in organic chemistry. These compounds have been employed in various synthetic routes, demonstrating their versatility as intermediates in the preparation of more complex molecules. Their role in facilitating reactions under environmentally friendly conditions highlights the potential for thiazolidinone derivatives in green chemistry (Malla et al., 2015).
Antioxidant and Anticancer Properties
Thiazolidinone derivatives have been investigated for their antioxidant and anticancer activities. The antioxidant properties contribute to their therapeutic potential, offering protection against oxidative stress-related damage. Furthermore, some thiazolidinone compounds have shown efficacy in inhibiting cancer cell growth, suggesting their application in cancer treatment (Apotrosoaei et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-5(9)7(13)10-2-3-11-6(12)4-15-8(11)14/h5H,2-4H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXOZZMWZLEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)CSC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

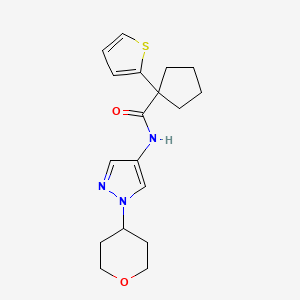

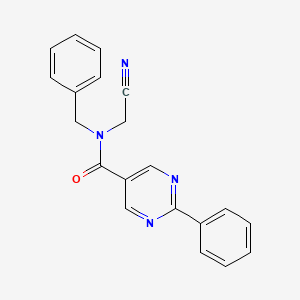
![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)
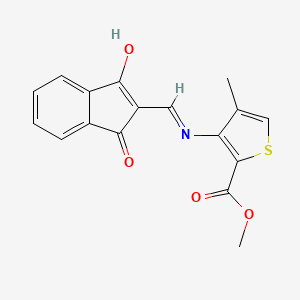

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)



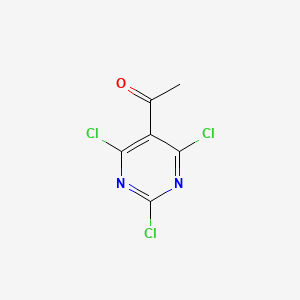
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)
